molecular formula C14H15NO4 B11779964 1-((Benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid

1-((Benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid

Cat. No.: B11779964
M. Wt: 261.27 g/mol
InChI Key: YELOCYSSDKUWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((Benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyridine ring substituted with a benzyloxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: The starting material, often a suitable pyridine derivative, undergoes hydrogenation to form the tetrahydropyridine ring.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and automated purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-((Benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((Benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with enzymes and receptors without undergoing immediate degradation. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Similar structure but with a piperidine ring instead of a tetrahydropyridine ring.

    1-((Benzyloxy)carbonyl)-2-indolinecarboxylic acid: Contains an indoline ring, offering different biological activity.

Uniqueness: 1-((Benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid is unique due to its tetrahydropyridine ring, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and organic synthesis make it a valuable compound in scientific research.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

1-phenylmethoxycarbonyl-3,4-dihydro-2H-pyridine-6-carboxylic acid

InChI

InChI=1S/C14H15NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2,(H,16,17)

InChI Key

YELOCYSSDKUWDP-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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